molecular formula C6H6F3NO3S B1631010 Pyridinium trifluoromethanesulfonate CAS No. 52193-54-1

Pyridinium trifluoromethanesulfonate

Cat. No.: B1631010
CAS No.: 52193-54-1
M. Wt: 229.18 g/mol
InChI Key: YWVYZMVYXAVAKS-UHFFFAOYSA-N
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Description

Pyridinium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S. It is known for its role as a catalyst in various organic reactions, including condensation, alkylation, and isomerization. This compound is particularly valued for its ability to facilitate reactions under mild conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium trifluoromethanesulfonate can be synthesized through the reaction of pyridine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process involves the protonation of pyridine by trifluoromethanesulfonic acid, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridinium trifluoromethanesulfonate is involved in various types of chemical reactions, including:

    Condensation Reactions: It acts as a catalyst in the condensation of alcohols and carboxylic acids.

    Alkylation Reactions: It facilitates the alkylation of alkenes.

    Isomerization Reactions: It is used in the isomerization of alkanes.

    Friedel-Crafts Reactions: It catalyzes Friedel-Crafts alkylation and acylation reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which pyridinium trifluoromethanesulfonate exerts its catalytic effects involves the activation of electrophiles and nucleophiles. The pyridinium ion acts as a Lewis acid, enhancing the electrophilicity of the reactants, while the trifluoromethanesulfonate ion stabilizes the transition state, facilitating the reaction. This dual activation mechanism allows for efficient catalysis under mild conditions .

Comparison with Similar Compounds

Comparison: Pyridinium trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonate group, which enhances its catalytic activity compared to other pyridinium salts. This makes it particularly effective in facilitating reactions under mild conditions, offering advantages in terms of reaction efficiency and selectivity .

Properties

IUPAC Name

pyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVYZMVYXAVAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370543
Record name Pyridinium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52193-54-1
Record name Pyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium Trifluoromethanesulfonate
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Synthesis routes and methods I

Procedure details

4.92 g of phenyltrimethoxysilane, 72.39 g of tetraethoxysilane, 22.04 g of methyltriethoxysilane, 0.56 g of the 30% methanol solution of trimethoxysilylethylmethylpyridinium trifluoromethanesulfonate, and 150 g of acetone were charged into a 500 mL flask to be dissolved and the resultant mixed solution was warmed while stirring the mixed solution with a magnetic stirrer to reflux. Next, 33.13 g of 0.01 M hydrochloric acid was added to the mixed solution. The mixed solution was subjected to the reaction for 240 minutes and then the resultant reaction solution was cooled down to room temperature. Then, 200 g of propylene glycol monoethyl ether was added to the reaction solution, and ethanol and methanol as reaction by-products, acetone, water, and hydrochloric acid were distilled off under reduced pressure to obtain a hydrolysis-condensation product. The polymer thus obtained corresponded to Formula (VII-22):
Quantity
4.92 g
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reactant
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72.39 g
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22.04 g
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reactant
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trimethoxysilylethylmethylpyridinium trifluoromethanesulfonate
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150 g
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33.13 g
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200 g
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Synthesis routes and methods II

Procedure details

500 mg (1.1 mmol) of (3aRS, 4SR, 9SR, 9aRS)-4,9-ethano-2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol are dissolved, at a temperature in the region of 20° C. under a nitrogen atmosphere, in 10 cm3 of pyridine which has been dried over potassium hydroxide and then 336 mg (1.2 mmol) of trifluoromethanesulphonic anhydride are added. After stirring for 3 hours at a temperature in the region of 20° C., 25 cm3 of water are added and extraction is carried out with 3 times 25 cm3 dichloromethane. The combined organic phases are washed with 0.1N hydrochloric acid and then with water, dried over magnesium sulphate and concentrated to dryness under reduced pressure. The residue is purified by recrystallizing from a methanol/isopropyl ether (60/40 by volume) mixture. 310 mg (42%) of N-[(3aRS, 4SR, 9SR, 9aRS)-4,9-ethano-2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindolyl-3a-methyl]pyridinium trifluoromethanesulphonate are thus obtained in the form of pale-yellow crystals, the characteristics of which are as follows: melting point=244° C., 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 393 K, δ in ppm): 1.37, 1.67, 1.98 and 2.12 (4 mts, each 1H, CH2CH2), 2.80 (mt, 1H, H at 9a), 3.20 (mt, 1H, H at 4), 3.38 (limit AB, 2H, CH2 at 1), 3.52 (broad s, 2H, COCH2Ar), 3.56 at 4.02 (2 d, J=12.5 Hz, each 1H, CH2 at 3), 3.68 (unresolved peak, 3H, OCH3), 4.38 and 4.50 (2 d, J=12.5 Hz, each 1H, CH2N+), 6.51 (broad d, J=7.5 Hz, 1H, H at 8), 6.88 (broad t, J=7.5 Hz, 1H, aromatic H para to the OCH3), 6.95 (broad d, J=7.5 Hz, 1H, aromatic H ortho to OCH3), 7.15 (dt, J=7.5 and 2 Hz, 1H, H at 7), from 7.20 to 7.45 (mt, 4H, H at 5, H at 6 and aromatic H meta to the OCH3), from 7.35 to 7.60 (mt, 5H, aromatic H of the phenyl at 9), 8.15 (broad t, J=7 Hz, 2H, H at 3 and H at 5 of the pyridyl), 8.65 (broad t, J=7 Hz, 1H, H at 4 of the pyridyl), 8.91 (broad t, J=7 Hz, 2H, H at 2 and H at 6 of the pyridyl).
Name
2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol
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10 mL
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336 mg
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium trifluoromethanesulfonate
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Pyridinium trifluoromethanesulfonate
Reactant of Route 3
Pyridinium trifluoromethanesulfonate
Reactant of Route 4
Pyridinium trifluoromethanesulfonate
Reactant of Route 5
Pyridinium trifluoromethanesulfonate
Reactant of Route 6
Pyridinium trifluoromethanesulfonate

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